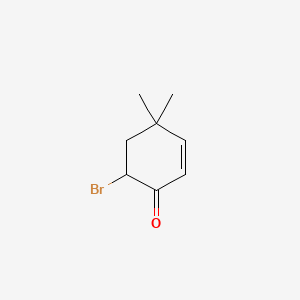

6-Bromo-4,4-dimethylcyclohexenone

Description

Properties

CAS No. |

40441-34-7 |

|---|---|

Molecular Formula |

C8H11BrO |

Molecular Weight |

203.08 g/mol |

IUPAC Name |

6-bromo-4,4-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H11BrO/c1-8(2)4-3-7(10)6(9)5-8/h3-4,6H,5H2,1-2H3 |

InChI Key |

DLVSXQATBHXHBP-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(=O)C=C1)Br)C |

Canonical SMILES |

CC1(CC(C(=O)C=C1)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4,4 Dimethylcyclohexenone and Analogues

Direct Halogenation Approaches to Cyclohexenones

Direct halogenation of a pre-existing cyclohexenone core is the most straightforward approach to synthesizing α-bromocyclohexenones. This method involves the reaction of an enol or enolate intermediate with an electrophilic bromine source. The reaction conditions, whether acidic or basic, significantly influence the mechanism and outcome.

Acid-catalyzed α-halogenation is a widely employed method for the synthesis of monohalogenated ketones. pressbooks.pub The reaction proceeds through an enol intermediate, and its rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. pressbooks.publibretexts.org This indicates that the rate-limiting step is the acid-catalyzed formation of the enol. pressbooks.pub

The mechanism involves the initial protonation of the carbonyl oxygen by an acid, which generates a resonance-stabilized cation. jove.com A weak base (like the solvent or the conjugate base of the acid) then removes a proton from the α-carbon to form the enol tautomer. jove.com This nucleophilic enol then attacks the electrophilic bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. masterorganicchemistry.com A common solvent and bromine source for this reaction is bromine dissolved in acetic acid. pressbooks.publibretexts.org Because the electron-withdrawing halogen atom in the product reduces the basicity of the new carbonyl oxygen, further protonation and subsequent polyhalogenation are disfavored, typically resulting in mono-bromination. pressbooks.pub

| Catalyst/Solvent System | Substrate Example | Product | Yield | Reference |

| HBr/1,4-Dioxane | Acetophenone | 2-Bromo-1-phenylethanone | 99% | mdpi.com |

| Acetic Acid (HOAc) | Acetophenone | α-Bromoacetophenone | 72% | libretexts.org |

| HBr/H₂O₂ | 1-Arylethanones | α,α-Dibromo ketones | N/A | organic-chemistry.org |

In contrast to acid-catalyzed methods, base-promoted α-halogenation occurs via an enolate intermediate. jove.com The reaction is initiated by the deprotonation of the α-carbon by a base to form the nucleophilic enolate. pressbooks.pub This enolate then reacts with the halogen.

A key difference in this method is the propensity for polyhalogenation. The introduction of the first electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. pressbooks.pub Consequently, subsequent deprotonations and halogenations occur more rapidly than the first, leading to the replacement of all available α-hydrogens with halogen atoms when excess base and halogen are used. pressbooks.pubjove.com Because the base is consumed during the reaction, it is considered a promoter rather than a catalyst. youtube.com

| Condition | Key Intermediate | Propensity for Polyhalogenation | Stoichiometry |

| Acid-Catalyzed | Enol | Low (typically monohalogenation) | Catalytic amount of acid |

| Base-Promoted | Enolate | High (all α-hydrogens can be replaced) | At least a full equivalent of base |

For unsymmetrical ketones like 4,4-dimethylcyclohex-2-enone, the precursor to the title compound, regioselectivity becomes a critical issue. The position of bromination (C-2 vs. C-6) is determined by which enol or enolate intermediate is formed.

Under acid-catalyzed conditions, which allow for equilibration, the more thermodynamically stable enol is favored. This is typically the more highly substituted enol. pressbooks.pub For instance, the acid-catalyzed bromination of 2-methylcyclohexanone (B44802) yields 2-bromo-2-methylcyclohexanone (B3417326) because the more substituted enol at the C-2 position is the preferred intermediate. pressbooks.publibretexts.org In the case of 4,4-dimethylcyclohex-2-enone, the α-carbon at C-6 is more substituted than the vinylic C-2 position, directing the bromination to the C-6 position to yield 6-Bromo-4,4-dimethylcyclohexenone.

Under base-promoted conditions, either the kinetic or thermodynamic enolate can be formed. The kinetic enolate, formed by removing the most accessible proton, is favored by strong, sterically hindered bases at low temperatures. The thermodynamic enolate, which is the more stable, more substituted enolate, is favored by weaker bases at higher temperatures that allow for equilibration. Therefore, careful selection of reaction conditions is crucial to control the regiochemical outcome of the bromination of unsymmetrical cyclohexenones.

While elemental bromine (Br₂) is a common brominating agent, other reagents offer advantages in handling, safety, and selectivity.

N-Bromosuccinimide (NBS) is a crystalline solid that is a convenient and safer source of electrophilic bromine compared to the highly corrosive and volatile liquid Br₂. masterorganicchemistry.comcommonorganicchemistry.com It is frequently used for the α-bromination of carbonyl derivatives. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is often the preferred method for α-bromination as it can produce high yields with minimal side products. missouri.edu NBS can effect α-bromination of ketones under acid-catalyzed conditions. wikipedia.org

Tetrabutylammonium Bromide (TBAB) is a versatile reagent that can serve multiple roles in bromination reactions. It can act as a phase-transfer catalyst, facilitating reactions between reagents in different phases (e.g., aqueous and organic). nih.govwikipedia.org It can also serve as a bromide ion source. wikipedia.org An environmentally favorable protocol has been developed using TBAB in conjunction with vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂), which generates the active brominating species in situ, avoiding the direct use of hazardous bromine. organic-chemistry.org Furthermore, the use of NBS in the presence of TBAB has been shown to accomplish highly regioselective bromination of certain activated aromatic compounds. organic-chemistry.org

| Reagent | Formula | Key Features | Typical Application |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, safer alternative to Br₂, high-yielding for α-bromination. masterorganicchemistry.comwikipedia.org | Allylic bromination and α-bromination of carbonyls. masterorganicchemistry.comwikipedia.org |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | Phase-transfer catalyst, bromide source, can be used in greener protocols. nih.govorganic-chemistry.org | Catalyzes various reactions, including oxidations and substitutions. nih.govrsc.org |

Alpha-Bromination Protocols

Multistep Synthetic Routes to Brominated Cyclohexenones

Beyond direct bromination, brominated cyclohexenones can be prepared through multistep sequences where the bromine atom is introduced at an earlier stage or the cyclohexenone ring is formed from a brominated precursor. Such strategies offer alternative pathways that can provide better control over regiochemistry and stereochemistry.

One general approach involves the cyclization of an acyclic precursor that already contains a bromine atom at the desired position. For example, an intramolecular condensation reaction of a suitably functionalized and brominated linear dicarbonyl compound could be envisioned to form the six-membered ring.

Derivation from Precursor Cyclohexanones and Cyclohexenols

The synthesis of α,β-unsaturated ketones, such as 6-bromo-4,4-dimethylcyclohexenone, often begins with precursor molecules like cyclohexanones and cyclohexenols. A primary method involves the α-halogenation of a corresponding saturated ketone, followed by a dehydrohalogenation step to introduce the carbon-carbon double bond. For instance, a ketone can be selectively brominated at the α-carbon position. rsc.orgtandfonline.com

A specific example illustrating the transformation of a substituted cyclohexanone (B45756) is the dehydrobromination of cis-2,6-Dibromo-4,4-dimethylcyclohexanone. When this precursor is treated with a base, it can undergo elimination to yield a brominated cyclohexadienone, demonstrating the conversion from a saturated ring system to an unsaturated one. acs.org These reactions hinge on the initial availability of a suitable cyclohexanone or cyclohexenol, which serves as the foundational scaffold for subsequent modifications.

Stork-Danheiser Transposition in Bromocyclohexenone Synthesis

The Stork-Danheiser transposition is a powerful tool for the synthesis of substituted cyclohexenones. google.com This reaction sequence offers a method for creating α,β-unsaturated ketones from different α,β-unsaturated carbonyl precursors. google.com The core of the transposition involves the 1,4-addition of an organometallic reagent, such as an organolithium or Grignard reagent, to a 3-alkoxy-2-cyclohexenone (a type of vinylogous ester). researchgate.netorgsyn.org This is followed by an acid-catalyzed elimination, which results in the formation of a new enone where the carbonyl group has been effectively "transposed". researchgate.net

This methodology is particularly valued for its ability to generate 4-alkyl-2-cyclohexenones with high regioselectivity, avoiding the formation of double-bond isomers. researchgate.net The kinetic enolates formed from 3-alkoxy-2-cyclohexenones can be reliably alkylated at the 6-position. orgsyn.org While not a direct route to 6-bromo-4,4-dimethylcyclohexenone, the Stork-Danheiser transposition provides a versatile and modular approach to construct the core cyclohexenone ring system, which can then undergo subsequent bromination to yield the final product. nih.govrsc.org

Dehydrohalogenation Reactions in the Generation of Alpha,Beta-Unsaturated Ketones

Dehydrohalogenation is a cornerstone reaction in the synthesis of α,β-unsaturated ketones from saturated precursors. researchgate.netnih.gov The process typically involves two sequential steps: the halogenation of a ketone at the alpha position, followed by an elimination reaction, usually facilitated by a base, to form a double bond conjugated to the carbonyl group. researchgate.net This elimination often proceeds via an E2 mechanism, which requires an anti-coplanar arrangement between the hydrogen and the halogen leaving group. youtube.com

The synthesis of α,β-unsaturated aldehydes through a halogenation/dehydrohalogenation sequence has been reported, with yields typically ranging from 36% to 68% using bases like di- or triethylamine. nih.gov In the context of cyclohexanone derivatives, the dehydrobromination of vicinal dibromides is a key transformation. For example, the treatment of cis-2,6-Dibromo-4,4-dimethylcyclohexanone with various reagents can lead to the formation of unsaturated brominated ketones, illustrating the practical application of dehydrohalogenation in creating these structures. acs.org The choice of base and reaction conditions, such as temperature, can be critical, especially in more complex systems where multiple elimination pathways may exist. youtube.com

Stereoselective and Regioselective Synthesis of Brominated Enones

Achieving control over the precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the bromine atom is a significant challenge in the synthesis of brominated enones.

Regioselectivity refers to the ability to introduce a bromine atom at a specific carbon. In the synthesis of α-bromoketones, reagents like bromodimethylsulfonium bromide (BDMS) have been shown to be highly effective for the α-monobromination of β-keto esters and 1,3-diketones with excellent yields and without the need for a catalyst. acs.org Similarly, N-Bromosuccinimide (NBS) can be used for the regioselective α-bromination of certain ketones. tandfonline.com For the direct halogenation of the β-carbon of a cyclic enone, a one-pot protocol involving the formation of a hydrazone intermediate has been developed. acs.orgnih.gov This strategy employs an umpolung (polarity reversal) of the β-carbon, allowing for selective bromination with NBS, followed by hydrolysis to regenerate the enone. acs.orgnih.gov Mild methods for the C2-bromination of fused azine N-oxides have also been developed, achieving excellent regioselectivity using tosic anhydride (B1165640) and a bromide source. nih.gov

Stereoselectivity involves controlling the orientation of the atoms in space. Highly stereoselective bromination of alkenes and alkynes has been achieved using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.org For the synthesis of α-bromo-α,β-unsaturated esters, the Horner–Wadsworth–Emmons reaction of brominated phosphonates with aldehydes can yield products with high E-selectivity. organic-chemistry.org Furthermore, stereospecific methods for converting boronic esters into enones have been reported, where chiral groups migrate with complete enantiospecificity. nih.gov These advanced methods provide critical control for synthesizing complex molecules with precisely defined stereochemistry.

Reactivity and Reaction Mechanisms of 6 Bromo 4,4 Dimethylcyclohexenone

Reactions Involving the Bromine Substituent

The presence of a bromine atom adjacent to the carbonyl group significantly influences the reactivity of the molecule. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to various transformations.

The bromine atom in 6-Bromo-4,4-dimethylcyclohexenone is susceptible to displacement by nucleophiles. These reactions typically proceed through an SN2 pathway. jove.com The reactivity of α-haloketones in nucleophilic substitution reactions is generally higher than that of simple alkyl halides. up.ac.za This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group, which stabilizes the transition state of the SN2 reaction. libretexts.org

A variety of nucleophiles can be employed in these substitution reactions. However, the choice of nucleophile is crucial, as strongly basic nucleophiles can lead to competing side reactions such as elimination or enolate formation. jove.com Less basic nucleophiles are therefore generally preferred for achieving clean substitution. jove.com

| Nucleophile | Product | Reaction Type |

| Weakly Basic Nucleophiles (e.g., RSH, RNH₂) | α-Substituted Ketone | SN2 |

| Strongly Basic Nucleophiles (e.g., RO⁻) | Potential for α-haloenolate formation and other side reactions | Competing Reactions |

This table illustrates the general outcomes of nucleophilic substitution on α-bromo ketones based on the nature of the nucleophile.

Computational studies on α-haloketones have provided insights into the factors governing these reactions, highlighting the importance of both electronic and steric effects in determining the reaction pathway and rate. up.ac.za

The bromine atom can be removed through reductive processes. A convenient method for the mild reductive debromination of α-bromo ketones involves the use of a reagent prepared from stannous chloride and diisobutylaluminum hydride. oup.com This method offers an effective way to convert α-bromo ketones back to the corresponding parent ketones.

While specific radical-mediated processes for 6-Bromo-4,4-dimethylcyclohexenone are not extensively detailed in the provided search results, α-bromo ketones can, in general, participate in radical reactions. pressbooks.pub These reactions can be initiated by radical initiators or photochemical methods. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to form a carbon-centered radical, which can then participate in various radical-mediated transformations.

Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in 6-Bromo-4,4-dimethylcyclohexenone is a key feature that allows for a range of addition and cycloaddition reactions.

The double bond of the enone system can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful tool for the construction of six-membered rings. researchgate.net

4,4-Dimethylcyclohexenones, the parent structures of the title compound, have been investigated as dienophiles in Diels-Alder reactions. oup.com These reactions offer a direct route to the synthesis of the 4,4-dimethyl-1-decalone ring system, a common structural motif in a variety of natural products. oup.com The reactivity of the dienophile is influenced by the presence of substituents on the cyclohexenone ring. oup.com The reaction involves the [4+2] cycloaddition of a conjugated diene to the double bond of the cyclohexenone. researchgate.netmasterorganicchemistry.com

The rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds can be significantly enhanced by the use of Lewis acid catalysts. oup.comnih.gov Lewis acids coordinate to the carbonyl oxygen of the dienophile, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. masterorganicchemistry.com This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a substantial increase in the reaction rate. nih.gov

Furthermore, Lewis acid catalysis has a pronounced effect on the regioselectivity and stereoselectivity of the reaction. oup.com It has been observed that the use of Lewis acids can markedly increase the ortho and para selectivity, as well as the endo selectivity of the cycloaddition. oup.com Quantum chemical studies have suggested that Lewis acids accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants. up.ac.za

A variety of Lewis acids have been employed for this purpose, with their effectiveness often correlating with their strength. up.ac.za

| Lewis Acid | Effect on Reaction |

| AlCl₃, BF₃, TiCl₄ | Significant rate acceleration and improved selectivity. up.ac.zaoup.com |

| SnCl₄, ZnCl₂ | Moderate rate enhancement. up.ac.za |

This table provides examples of Lewis acids used in Diels-Alder reactions and their general effect on the reaction outcome.

Photochemical [2+2] Cycloadditions of Cyclohexenone Derivatives

Rearrangement Reactions

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often involving a ring contraction for cyclic substrates. wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, formed by the cyclization of an enolate. wikipedia.orgcore.ac.uk However, an alternative "pseudo-Favorskii" or "quasi-Favorskii" mechanism can operate when enolate formation is not possible. wikipedia.org This alternative pathway involves the addition of hydroxide (B78521) to the ketone, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide. wikipedia.org For a compound like 6-bromo-4,4-dimethylcyclohexenone, which has a hydrogen atom at the α'-position, the formation of a cyclopropanone intermediate is a plausible pathway under basic conditions.

Stereoselective and Stereospecific Transformations of Brominated Enones

Stereoselective and stereospecific reactions are crucial in modern organic synthesis for controlling the three-dimensional arrangement of atoms in a molecule. masterorganicchemistry.com A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. quora.com A stereoselective reaction is one where a single reactant can form two or more stereoisomers, but one is formed in preference to the others. masterorganicchemistry.com

Brominated enones are valuable intermediates in stereocontrolled synthesis. The bromine atom can act as a leaving group in substitution and elimination reactions, and its presence can influence the stereochemical course of various transformations. For example, the stereospecific conversion of boronic esters into enones has been developed as a powerful synthetic method. nih.govnih.gov Furthermore, recent advancements have been made in the stereoselective bromofunctionalization of alkenes using N-bromoamide reagents, highlighting the ongoing development of methods for the controlled introduction and transformation of bromine in organic molecules. rsc.org

Influence of Allylic 1,3-Strain on Stereocontrol in 6-Bromo-4,4-dimethylcyclohexenone

The stereochemical outcomes of reactions involving 6-Bromo-4,4-dimethylcyclohexenone are significantly governed by the principles of allylic 1,3-strain (A1,3 strain). This type of strain arises from steric interactions between substituents on a double bond and an adjacent allylic substituent. wikipedia.org In the context of 6-Bromo-4,4-dimethylcyclohexenone, the key interactions are between the substituents on the C2-C3 double bond and the bromine atom at the C6 allylic position. The conformation of the cyclohexenone ring, and consequently the facial selectivity of incoming reagents, is largely dictated by the minimization of these steric clashes.

The cyclohexenone ring in 6-Bromo-4,4-dimethylcyclohexenone adopts a half-chair conformation. In this arrangement, the gem-dimethyl group at the C4 position remains fixed, while the bromine atom at C6 can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these two conformations is a direct consequence of allylic 1,3-strain.

In the conformation where the bromine atom is in the pseudo-axial position, a significant steric interaction, known as A1,3 strain, occurs between the bromine and the methyl group at C4. This interaction destabilizes this conformation. To alleviate this strain, the ring preferentially adopts a conformation where the bromine atom occupies the pseudo-equatorial position. In this arrangement, the steric repulsion between the bromine and the adjacent substituents is minimized, leading to a more stable ground state conformation.

The energetic preference for the pseudo-equatorial bromine conformation has profound implications for the stereocontrol of reactions at the carbonyl group and the double bond. Nucleophilic attack on the carbonyl carbon (1,2-addition) or on the β-carbon of the enone system (1,4-conjugate addition) will preferentially occur from the face opposite to the sterically demanding pseudo-equatorial bromine atom. This is because the transition state energy for attack from the hindered face would be significantly higher due to steric repulsion with the bromine.

For example, in a nucleophilic addition to the carbonyl group, the nucleophile will approach from the less hindered pseudo-axial trajectory to avoid the steric bulk of the pseudo-equatorial bromine. This leads to the formation of a specific diastereomer of the corresponding alcohol. Similarly, in a conjugate addition reaction, the nucleophile will add to the β-carbon from the face opposite to the bromine atom, again resulting in a high degree of stereoselectivity.

The principle of minimizing allylic 1,3-strain is a powerful tool for predicting the stereochemical course of reactions in cyclic systems. nih.govscribd.comyork.ac.uknih.gov The predictable conformational preference of 6-Bromo-4,4-dimethylcyclohexenone, driven by the avoidance of A1,3 strain, makes it a useful substrate in stereoselective synthesis, where the introduction of new stereocenters can be achieved with a high degree of control.

Interactive Data Table: Conformational Analysis of 6-Bromo-4,4-dimethylcyclohexenone

| Conformer | Bromine Position | Key Steric Interaction (A1,3 Strain) | Relative Stability |

| A | Pseudo-axial | Br ↔ CH₃ at C4 | Less Stable |

| B | Pseudo-equatorial | Minimized | More Stable |

Applications As Key Synthetic Intermediates in Complex Molecule Synthesis

Construction of Polycyclic Ring Systems

Polycyclic ring systems are central to many biologically active molecules and natural products. The decalin ring system, or bicyclo[4.4.0]decane, is a common scaffold found in numerous isoprenoids and polyketides.

The decalin skeleton is a recurring motif in a vast array of natural products. The synthesis of this bicyclic structure is a key focus in organic chemistry. While direct studies detailing the conversion of 6-Bromo-4,4-dimethylcyclohexenone to 4,4-dimethyl-1-decalones are not prevalent in the reviewed literature, the compound's structure is primed for such transformations. The enone functionality is an ideal Michael acceptor, and the bromine atom can participate in or facilitate cyclization reactions.

In a closely related context, the synthesis of advanced trans-decalin intermediates has been a critical step in the total synthesis of complex molecules like anthracimycin. nih.govrsc.org These syntheses often employ a Diels-Alder strategy to form the key decalin framework. nih.gov For instance, a key enone starting material, structurally analogous to 6-Bromo-4,4-dimethylcyclohexenone, is reacted in an intermolecular Diels-Alder reaction to build the decalin core. nih.govresearchgate.net This highlights the utility of the dimethylcyclohexenone scaffold in constructing these bicyclic systems.

Bridged bicyclic compounds are characterized by two rings that share two non-adjacent carbon atoms, known as bridgehead carbons. youtube.com These structures are found in various biologically active natural products. youtube.com The nomenclature of these systems specifies the number of atoms in the bridges connecting the bridgehead carbons. youtube.comyoutube.com

The synthesis of bridged bicyclic systems often involves intramolecular reactions or cycloadditions where a suitable cyclic precursor is elaborated. While specific examples utilizing 6-Bromo-4,4-dimethylcyclohexenone to forge bridged bicyclic structures are not explicitly detailed in the surveyed research, its functional handles suggest its potential as a starting material. For example, the enone could undergo a [4+2] or other cycloaddition reaction, and the bromine atom could be used to initiate a radical cyclization or serve as a leaving group in a ring-forming substitution reaction to create a new bridge across the cyclohexenone ring. General synthetic and mechanistic studies in bridged bicyclic systems have explored various pathways, including the acid-catalyzed cleavage and rearrangement of bicyclo-octenone derivatives. gla.ac.uk

Strategies Towards Natural Products and Biologically Active Scaffolds

The quest to synthesize natural products efficiently drives innovation in synthetic methodology. Halogenated intermediates like 6-Bromo-4,4-dimethylcyclohexenone are valuable in this pursuit.

Anthracimycin is a potent macrolide antibiotic with significant activity against harmful bacteria, including MRSA and the agent of anthrax, B. anthracis. nih.gov Its complex structure, featuring a trans-decalin core, makes it a challenging target for total synthesis. nih.gov

Recent synthetic approaches toward anthracimycin have utilized an advanced tricyclic lactone intermediate. nih.govrsc.orgresearchgate.net A crucial step in forming this intermediate is the creation of a key enone (Compound 5 in the referenced study) which is structurally analogous to 6-bromo-4,4-dimethylcyclohexenone. nih.govresearchgate.net This enone possesses the same 4,4-dimethylcyclohexenone core. The synthesis of this key enone was achieved through multiple methods, including a direct oxidation of the corresponding ketone using a palladium catalyst. nih.gov

Table 1: Key Enone Intermediate in Anthracimycin Synthesis

| Feature | Description | Reference |

|---|---|---|

| Core Structure | 4,4-dimethylcyclohexenone | nih.gov |

| Key Reaction | Intermolecular Diels-Alder | nih.govrsc.org |

| Target Motif | Trans-decalin framework | nih.govresearchgate.net |

This enone intermediate undergoes a key intermolecular Diels-Alder reaction followed by an epimerization to establish the vital trans-decalin framework of the natural product. nih.govrsc.org The successful use of this closely related dimethylcyclohexenone derivative underscores the synthetic potential of the 6-bromo variant for accessing similar complex scaffolds.

Halogen atoms are present in a wide variety of natural products and often contribute significantly to their biological activity. The incorporation of a bromine atom, as seen in 6-Bromo-4,4-dimethylcyclohexenone, provides a versatile synthetic handle. The carbon-bromine bond can be subjected to a range of transformations, including:

Cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds.

Elimination reactions to introduce further unsaturation.

Nucleophilic substitution .

Lithiation or Grignard formation to create a nucleophilic carbon center.

This reactivity allows for the elaboration of the cyclohexenone scaffold into more complex structures. The dehydrobromination of bromo-derivatives of similar dimethyl-diphenylcyclohexane dicarboxylates has been studied, showcasing the chemical possibilities. rsc.org Therefore, 6-Bromo-4,4-dimethylcyclohexenone represents a valuable building block for accessing a variety of target molecules, including other halogenated natural products or their analogues.

Building Blocks for Pharmaceutical Intermediates

The development of new pharmaceuticals often relies on the availability of versatile chemical building blocks that can be readily modified to create libraries of potential drug candidates. Brominated organic compounds are frequently used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

For example, other brominated cyclic compounds serve as crucial precursors in the manufacturing of modern drugs. The synthesis of the KRAS G12C inhibitor Divarasib involves a key intermediate named 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. researchgate.net Although this is a pyridine (B92270) derivative, it highlights the strategic importance of a bromo-substituent on a cyclic core for building complex pharmaceutical molecules. The bromine atom often serves as a key point for molecular elaboration via cross-coupling reactions. Given its structural features, 6-Bromo-4,4-dimethylcyclohexenone holds similar potential as a precursor for novel pharmaceutical agents, where the cyclohexene (B86901) ring forms a core part of the final drug scaffold.

Advanced Analytical Methodologies for Mechanistic and Synthetic Investigations of Brominated Cyclohexenones

Real-Time Reaction Monitoring Techniques

Real-time analysis is crucial for capturing the ephemeral details of chemical transformations, including the formation of short-lived intermediates and the precise determination of reaction kinetics. connectnmruk.ac.uk These techniques circumvent the limitations of traditional offline analysis, where quenching and workup procedures can alter the chemical composition of the reaction mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for in-situ reaction monitoring, providing quantitative data on the concentration of reactants, intermediates, and products over time. magritek.comasahilab.co.jp For a reaction involving 6-Bromo-4,4-dimethylcyclohexenone, ¹H and ¹³C NMR would be the primary methods. The progress of a reaction, such as a substitution or elimination, can be followed by observing the decrease in the intensity of signals corresponding to the starting material and the concurrent increase in signals for the product(s).

For reactions that are too fast to be monitored by conventional NMR, Stopped-Flow NMR is an essential technique. rsc.orgbeilstein-journals.org This method involves the rapid mixing of reactants milliseconds before they enter the NMR detection coil. hi-techsci.comed.ac.uk The flow is then abruptly stopped, and spectra are acquired in rapid succession to monitor the ensuing chemical reaction. ed.ac.uk This approach can elucidate the kinetics of reactions with half-lives in the sub-second range. connectnmruk.ac.uked.ac.uk For instance, studying the rapid reaction of 6-Bromo-4,4-dimethylcyclohexenone with a nucleophile using stopped-flow NMR would allow for the detection of any transient intermediates and the precise measurement of rate constants. While ¹⁹F NMR is not directly applicable to this specific compound, it is a vital tool for reactions involving fluorinated reagents or products. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for Real-Time Monitoring of a Reaction with 6-Bromo-4,4-dimethylcyclohexenone. This table illustrates how changes in NMR signals could be used to track the conversion of the starting material to a hypothetical product.

| Compound | Nucleus | Position | Expected Chemical Shift (ppm) | Observed Change During Reaction |

|---|---|---|---|---|

| 6-Bromo-4,4-dimethylcyclohexenone | ¹H | C=CH | ~6.0-7.0 | Signal intensity decreases |

| CH-Br | ~4.5-5.0 | Signal intensity decreases | ||

| ¹³C | C=O | ~190-200 | Signal intensity decreases | |

| C-Br | ~50-60 | Signal intensity decreases | ||

| Hypothetical Product (e.g., substitution at C6) | ¹H | CH-Nu | ~3.0-4.0 | New signal appears and increases in intensity |

| ¹³C | C-Nu | ~60-70 | New signal appears and increases in intensity |

Mass spectrometry (MS) offers exceptional sensitivity for detecting and identifying molecules based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for monitoring solution-phase reactions, as it can transfer ions from solution to the gas phase with minimal fragmentation. nih.gov In the context of 6-Bromo-4,4-dimethylcyclohexenone, the distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear marker for identifying bromine-containing species in the mass spectrum. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion (its collision cross-section, CCS). nih.govub.edu This technique is particularly valuable for separating isomers and conformers that are indistinguishable by mass alone. d-nb.info For reactions of 6-Bromo-4,4-dimethylcyclohexenone that might produce isomeric products, IMS-MS can provide crucial separation and structural information in real-time. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. While often used for offline analysis of reaction aliquots, it can be configured for online or at-line monitoring of slower reactions, providing separation of complex mixtures before MS analysis. nih.govnih.gov

Table 2: Expected Mass Spectrometry Data for 6-Bromo-4,4-dimethylcyclohexenone. This table details the expected m/z values for the molecular ion, which would be crucial for its identification in a reaction mixture.

| Ion | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Technique |

|---|---|---|---|---|

| [M+H]⁺ | [C₈H₁₂BrO]⁺ | 203.0075 | 205.0055 | ESI-MS |

| [M+Na]⁺ | [C₈H₁₁BrONa]⁺ | 224.9894 | 226.9874 | ESI-MS |

| M⁺˙ | [C₈H₁₁BrO]⁺˙ | 201.9993 | 203.9973 | GC-MS (EI) |

Chromatographic techniques are fundamental to synthetic chemistry for monitoring reaction progress and assessing product purity. Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to quickly gauge the consumption of starting materials and the formation of products.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds like 6-Bromo-4,4-dimethylcyclohexenone. nih.gov By taking aliquots from a reaction at various time points, GC can provide quantitative data on the relative concentrations of components in the mixture. asahilab.co.jp Coupling GC with a mass spectrometer (GC-MS ) provides definitive identification of the separated components by matching their mass spectra with known databases or by analyzing their fragmentation patterns. researchgate.netareeo.ac.ir

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For reactions involving 6-Bromo-4,4-dimethylcyclohexenone, especially those that form polar or high molecular weight products, HPLC is an indispensable monitoring tool. Different detector types, such as UV-Vis (as the enone chromophore absorbs UV light) or MS, can be employed. nih.gov

Table 3: Comparison of Chromatographic Methods for Analyzing 6-Bromo-4,4-dimethylcyclohexenone. This table provides guidance on selecting the appropriate chromatographic technique based on the analytical need.

| Method | Principle | Application for this Compound | Advantages | Limitations |

|---|---|---|---|---|

| TLC | Partitioning on a solid stationary phase | Rapid, qualitative reaction progress check | Fast, simple, low cost | Not quantitative, low resolution |

| GC | Partitioning between a mobile gas and a stationary liquid/solid phase | Quantitative analysis of starting material and volatile products | High resolution, quantitative | Requires thermal stability and volatility |

| GC-MS | GC separation followed by MS detection | Identification of unknown products and byproducts | Provides structural information | Same as GC; complex mixtures can be challenging |

| HPLC | Partitioning between a mobile liquid and a stationary solid phase | Analysis of non-volatile products or complex mixtures | High versatility, suitable for a wide range of products | Longer analysis time than GC, higher solvent consumption |

Spectroscopic Methods for Detailed Structural and Conformational Analysis

Beyond reaction monitoring, spectroscopic methods are vital for the unambiguous confirmation of the structure of 6-Bromo-4,4-dimethylcyclohexenone and its derivatives. While 1D NMR provides initial information, a full suite of spectroscopic techniques is required for complete characterization.

Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework. For 6-Bromo-4,4-dimethylcyclohexenone, these experiments would confirm the connectivity between all protons and carbons in the molecule.

The conformational analysis of the cyclohexenone ring is also critical, as conformation can significantly influence reactivity. The cyclohexenone ring can adopt several conformations, such as a half-chair or an envelope. rsc.orgyoutube.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, providing insights into the preferred conformation of the ring and the stereochemical orientation of the bromine atom (axial vs. equatorial). rsc.org Theoretical calculations are often used in conjunction with experimental data to determine the most stable conformer. rsc.org

Table 4: Spectroscopic Techniques for Structural Elucidation of 6-Bromo-4,4-dimethylcyclohexenone. This table outlines the specific structural information that can be obtained from various advanced spectroscopic methods.

| Technique | Information Obtained | Relevance to 6-Bromo-4,4-dimethylcyclohexenone |

|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants (J-values) | Identifies olefinic, alpha-bromo, and methyl protons. |

| ¹³C NMR | Carbon skeleton, presence of C=O, C=C, C-Br bonds. | Confirms the number and type of carbon atoms. |

| 2D COSY | ¹H-¹H spin-spin coupling correlations. | Establishes proton connectivity within the ring. |

| 2D HSQC | Direct ¹H-¹³C correlations (one-bond). | Assigns protons to their directly attached carbons. |

| 2D HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the overall molecular structure and placement of substituents. |

| NOESY/ROESY | Through-space ¹H-¹H correlations (Nuclear Overhauser Effect). | Determines stereochemistry and preferred ring conformation. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms C=O (~1680 cm⁻¹) and C=C (~1620 cm⁻¹) stretches. |

Electrochemical Techniques for Reactivity Assessment (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly Cyclic Voltammetry (CV) , offer a powerful means to probe the redox properties of a molecule and assess its reactivity. researchgate.net CV measures the current that develops in an electrochemical cell as the voltage is swept back and forth. For 6-Bromo-4,4-dimethylcyclohexenone, CV can provide its reduction and oxidation potentials.

The reduction potential would correspond to the addition of an electron, likely to the α,β-unsaturated ketone system, providing a measure of its electrophilicity. The oxidation potential would involve the removal of an electron, which could occur at the bromine atom or the double bond, indicating its susceptibility to oxidative processes. By studying how these potentials change with solvent, electrolyte, or the addition of other reagents, one can gain mechanistic insights into potential reactions. confex.com For instance, the electrochemical generation of bromine from a bromide source is a well-studied process that can be used for the bromination of alkenes, and CV is a key tool for investigating such mechanisms. researchgate.netmdpi.com

Table 5: Typical Experimental Parameters for Cyclic Voltammetry. This table outlines a standard setup for an electrochemical experiment to assess the reactivity of 6-Bromo-4,4-dimethylcyclohexenone.

| Parameter | Description | Typical Value/Material |

|---|---|---|

| Working Electrode | Electrode where the reaction of interest occurs. | Glassy Carbon, Platinum, or Gold researchgate.net |

| Counter Electrode | Completes the electrical circuit. | Platinum wire researchgate.net |

| Reference Electrode | Provides a stable potential for reference. | Ag/Ag⁺ or Saturated Calomel Electrode (SCE) researchgate.net |

| Solvent | Dissolves the analyte and supporting electrolyte. | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) |

| Supporting Electrolyte | Ensures conductivity of the solution. | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) researchgate.net |

| Scan Rate | Rate at which the potential is swept. | 50-200 mV/s researchgate.net |

Derivatives and Analogues of 6 Bromo 4,4 Dimethylcyclohexenone: Synthesis and Reactivity Profiles

Synthesis of Positional Isomers and Related Brominated Cyclohexenone Structures

The synthesis of brominated cyclohexenones can be achieved through various methods, with the choice of starting material and brominating agent being critical for directing the regioselectivity of the halogenation. While direct bromination of a parent 4,4-dimethylcyclohexenone can lead to a mixture of products, more controlled strategies are often employed to generate specific positional isomers.

One common strategy involves the reaction of a 1,3-dione with reagents that facilitate monobromination. For instance, the synthesis of 3-bromocyclohex-2-enone, a positional isomer of the parent structure's core, can be accomplished by treating 1,3-cyclohexanedione (B196179) with triphenylphosphine (B44618) and carbon tetrabromide. google.com This method is noted for its mild conditions and avoids the use of hazardous liquid bromine, providing the target compound in high yield. google.com A similar approach could conceivably be applied to a 5,5-dimethyl-1,3-cyclohexanedione precursor to access the corresponding 3-bromo-5,5-dimethylcyclohex-2-enone.

The bromination of cyclic dienes also serves as a route to brominated cyclohexene (B86901) structures, which can be precursors to cyclohexenones. The addition of bromine to cyclohexa-1,3-diene, for example, can yield both 1,2- and 1,4-addition products, such as trans-3,6-dibromocyclohexene, which can be further manipulated to introduce the ketone functionality. scite.ai

The following table summarizes a synthetic method for a related brominated cyclohexenone.

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3-Cyclohexanedione | Triphenylphosphine, Carbon Tetrabromide, Toluene | 3-Bromocyclohex-2-enone | 92% | google.com |

Preparation and Reactivity of Di- and Poly-Brominated Cyclohexenones/Cyclohexadienones

The synthesis of di- and poly-brominated cyclohexenones often involves the treatment of a cyclohexenone precursor with an excess of a brominating agent. The reactivity of the substrate and the reaction conditions dictate the extent of bromination. A notable example is the exhaustive bromination of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), a structurally related α,β-unsaturated ketone. The reaction of isophorone with excess bromine under different conditions leads to a variety of polybrominated products. researchgate.net

For example, bromination in carbon tetrachloride at 0°C yields 2,4,6-tribromo-3-bromomethyl-5,5-dimethyl-2-cyclohexenone. researchgate.net Further treatment with bromine can afford a tetrabromo derivative. researchgate.net Altering the reaction temperature to 25°C leads to different polybrominated structures, highlighting the sensitivity of the reaction outcome to the conditions employed. researchgate.net

Another key compound in this class is 2,4,4,6-tetrabromo-2,5-cyclohexadienone, which is not only a polybrominated structure itself but also serves as a stable and effective brominating agent for converting aldehydes and ketones into gem-dibromides and vinyl bromides, respectively. researchgate.net This demonstrates the dual role of such compounds as both products of exhaustive halogenation and reagents for further chemical transformations.

The reactivity of these polyhalogenated systems is complex. The presence of multiple electron-withdrawing bromine atoms significantly increases the acidity of any remaining α-hydrogens, which can facilitate further halogenation under basic conditions. libretexts.orgyoutube.com This tendency to overreact can make the controlled synthesis of specific monohalogenated products challenging. libretexts.org

The table below details the products from the bromination of isophorone under various conditions.

| Starting Material | Brominating Agent/Conditions | Product(s) | Reference |

| Isophorone | Excess Bromine in CCl₄ at 0°C | 2,4,6-Tribromo-3-bromomethyl-5,5-dimethyl-2-cyclohexenone | researchgate.net |

| Isophorone | Excess Bromine in CCl₄ at 25°C | 2,6,6-Tribromo-3-dibromomethyl-5,5-dimethyl-2-cyclohexenone | researchgate.net |

| 4-Bromoisophorone | Excess Bromine in CCl₄ at 25°C | 2,4,6-Tribromo-3-dibromomethyl-5,5-dimethyl-2-cyclohexenone | researchgate.net |

| 2,4,6-Tribromo-3-bromomethyl-5,5-dimethyl-2-cyclohexenone | Further treatment with Bromine | 2,4,6,6-Tetrabromo-3-bromomethyl-5,5-dimethyl-2-cyclohexenone | researchgate.net |

Comparative Studies of Reactivity Across Different Halogenated Enones

The reactivity of halogenated enones is profoundly influenced by the identity of the halogen substituent. General trends in halogen reactivity show that for a given reaction, such as the halogenation of alkanes, fluorine is the most reactive, followed by chlorine, bromine, and iodine, which is often unreactive. libretexts.orgnagwa.com This trend is attributed to the bond dissociation energies of the halogen molecules and the energetics of the propagation steps in radical reactions. libretexts.org

In the context of enone chemistry, particularly reactions involving enolates, the electronegativity and size of the halogen atom play a crucial role. The α-hydrogens of a halogenated ketone are more acidic than their non-halogenated counterparts due to the inductive electron-withdrawing effect of the halogen. libretexts.org This effect stabilizes the resulting enolate anion, making its formation more favorable. libretexts.orgyoutube.com This increased acidity can lead to rapid subsequent halogenation, a phenomenon that is exploited in the haloform reaction. libretexts.org

While direct comparative studies on the reactivity of a series of differently halogenated 4,4-dimethylcyclohexenones are not extensively detailed in the provided context, principles from related systems can be applied. For instance, the reactivity of polyfluorinated cyclohexa-2,4-dienones with diazoalkanes shows a dependence on the solvent's polarity, leading to different cyclopropanated products. rsc.org This suggests that the interplay between the halogen substituent and reaction conditions is a critical factor in determining the chemical behavior of halogenated enones. The identity of the halogen can also be crucial for the biological activity of the resulting compounds. nih.gov

The general reactivity trend for halogens in substitution reactions is summarized below.

| Halogen | Relative Reactivity | Reference |

| Fluorine (F₂) | Highest | libretexts.orgnagwa.com |

| Chlorine (Cl₂) | High | libretexts.orgnagwa.com |

| Bromine (Br₂) | Moderate | libretexts.orgnagwa.com |

| Iodine (I₂) | Lowest/Unreactive | libretexts.orgnagwa.com |

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Routes for Halogenated Cyclohexenones

The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for synthesizing key intermediates like 6-Bromo-4,4-dimethylcyclohexenone. Future research in this area is expected to focus on several key aspects:

Atom Economy: Moving beyond traditional bromination methods that may use harsh reagents, research will likely target the direct and catalytic introduction of bromine, minimizing waste.

Eco-friendly Solvents and Catalysts: The exploration of reactions in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is a growing trend. orcid.org The use of non-toxic, earth-abundant metal catalysts, like iron, is also an area of active investigation for related transformations. researchgate.net

Energy Efficiency: The application of alternative energy sources like ultrasound or microwave irradiation to drive the synthesis of halogenated enones and their derivatives can lead to shorter reaction times and reduced energy consumption. researchgate.net

A comparative look at traditional versus potential green synthetic parameters is outlined below:

| Parameter | Traditional Methods | Future Green Routes |

| Reagents | Often involve stoichiometric, hazardous brominating agents. | Catalytic bromination, use of milder reagents. |

| Solvents | Typically chlorinated hydrocarbons. | Water, ionic liquids, bio-solvents, or solvent-free. |

| Energy Input | Conventional heating, often for extended periods. | Microwave, ultrasound, mechanochemistry. |

| Byproducts | Can generate significant amounts of waste. | Designed to minimize or eliminate byproducts. |

Expansion of the Synthetic Utility of 6-Bromo-4,4-dimethylcyclohexenone in Diverse Chemical Syntheses

While 6-Bromo-4,4-dimethylcyclohexenone is a valuable precursor, its full synthetic potential remains to be unlocked. Future research will undoubtedly focus on expanding its applications in the construction of complex molecules. Brominated enones, in general, are recognized as valuable building blocks for a variety of heterocyclic compounds. researchgate.net

Key areas for expansion include:

Synthesis of Novel Heterocycles: This compound is an ideal starting material for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles. Research into its reactions with diverse dinucleophiles could yield novel pyrimidines, pyrazoles, triazoles, and thiazoles, many of which are scaffolds of pharmaceutical interest. researchgate.netresearchgate.netrsc.org The regioselectivity of such reactions, influenced by the substitution pattern of the reactants, is a key area for investigation. rsc.org

Domino and Tandem Reactions: Designing one-pot reactions that form multiple chemical bonds in a single operation represents a significant step towards synthetic efficiency. The reactivity of 6-Bromo-4,4-dimethylcyclohexenone is well-suited for the development of tandem conjugate addition-cyclization or other domino sequences.

Access to Polycyclic and Bridged Systems: The inherent functionality of the cyclohexenone ring allows for its use in cycloaddition reactions or intramolecular cyclizations to build more complex polycyclic or bridged molecular frameworks.

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The integration of computational chemistry with advanced experimental techniques will be pivotal in elucidating the reactivity of 6-Bromo-4,4-dimethylcyclohexenone.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity. researchgate.net Such studies can provide insights into the role of catalysts and the factors controlling regioselectivity in nucleophilic additions and cyclization reactions.

Advanced Spectroscopic and Crystallographic Analysis: The use of two-dimensional Nuclear Magnetic Resonance (NMR) techniques and single-crystal X-ray diffraction will be essential for the unambiguous characterization of reaction products and intermediates. researchgate.net These methods are critical for determining the precise stereochemistry and regiochemistry of complex molecules derived from 6-Bromo-4,4-dimethylcyclohexenone.

| Technique | Application in Studying 6-Bromo-4,4-dimethylcyclohexenone Reactions |

| Density Functional Theory (DFT) | Modeling reaction pathways, predicting product ratios, understanding catalyst-substrate interactions. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation of complex products, determining connectivity. |

| Single-Crystal X-ray Diffraction | Absolute determination of stereochemistry and molecular geometry. researchgate.net |

| In-situ Reaction Monitoring (e.g., IR, NMR) | Observing the formation and consumption of intermediates, providing kinetic data. |

Design of Novel Catalytic Systems for Highly Selective Transformations of Brominated Enones

The development of new catalytic systems will be instrumental in controlling the reactivity of 6-Bromo-4,4-dimethylcyclohexenone and achieving high levels of selectivity.

Asymmetric Catalysis: A major focus will be on the development of chiral catalysts for enantioselective transformations. This includes the use of chiral copper complexes for asymmetric conjugate additions of organometallic reagents or chiral organocatalysts to promote stereoselective cycloadditions and annulations. rug.nl The ability to control the formation of specific stereoisomers is of paramount importance in medicinal chemistry and materials science.

Dual-Catalysis Systems: The combination of two different catalysts to promote sequential or cooperative transformations in a single pot is a powerful strategy. For instance, a Lewis acid catalyst could activate the enone for a conjugate addition, followed by a transition-metal catalyst to facilitate a cross-coupling reaction at the bromine-bearing carbon.

Photoredox Catalysis: The use of light-driven catalytic cycles offers new avenues for activating 6-Bromo-4,4-dimethylcyclohexenone towards novel reactions, such as radical additions or couplings, under mild conditions.

The future of research on 6-Bromo-4,4-dimethylcyclohexenone is bright, with significant opportunities for innovation in sustainable synthesis, synthetic methodology, mechanistic understanding, and catalysis. Advances in these areas will further solidify the importance of this and related halogenated cyclohexenones as indispensable tools for the modern synthetic chemist.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-4,4-dimethylcyclohexenone to achieve high yield and reduced environmental impact?

- Methodological Answer : A one-pot synthesis approach significantly reduces waste and improves efficiency. For instance, by utilizing in situ catalytic byproducts from earlier reaction steps, researchers achieved a streamlined process with reduced solvent consumption and pollution . Key conditions include inert atmospheres (e.g., nitrogen), Lewis acid catalysts like AlCl₃, and controlled temperatures (e.g., 20°C for 2.5 hours), yielding up to 90% product . Comparative studies suggest this method outperforms traditional multi-step routes in atom economy and scalability.

Q. How can researchers purify 6-Bromo-4,4-dimethylcyclohexenone and confirm its purity?

- Methodological Answer : Post-synthesis purification often involves column chromatography using silica gel with eluents such as n-hexane/CH₂Cl₂ (9:1), achieving >95% purity . Recrystallization from solvents like n-hexane further enhances purity, as evidenced by sharp melting points and consistent NMR spectra. Analytical techniques like ¹H-NMR are critical for verifying purity; for example, distinct singlet peaks in aromatic regions help identify uncontaminated products .

Q. What spectroscopic methods are most effective for structural elucidation of 6-Bromo-4,4-dimethylcyclohexenone derivatives?

- Methodological Answer : ¹H-NMR is indispensable for distinguishing tautomers or regioisomers. For example, the absence of split signals in reduced derivatives (e.g., benzofurazan vs. benzofuroxan) confirms structural homogeneity, while chemical shifts near δ 7.0–8.0 ppm indicate aromatic proton environments . Complementary techniques like IR (for carbonyl groups) and mass spectrometry (for molecular weight validation) enhance reliability.

Advanced Research Questions

Q. How can reaction mechanisms for dehydrobromination of 6-Bromo-4,4-dimethylcyclohexenone be analyzed experimentally?

- Methodological Answer : Mechanistic studies require kinetic profiling and trapping of intermediates. For example, using quinoline as a base in dehydrobromination reactions (Table II, ) allows isolation of cycloheptadiene products, suggesting a concerted E2 pathway. Isotopic labeling (e.g., deuterated solvents) and computational modeling (DFT) can further elucidate transition states and regioselectivity.

Q. What strategies resolve contradictions in literature regarding tautomerism in brominated cyclohexenone derivatives?

- Methodological Answer : Variable-temperature NMR and X-ray crystallography are critical. In one study, 6-bromo-4,5-dimethylbenzofuroxan exhibited two NMR signals due to tautomerism, whereas its reduced analog showed a single peak, confirming structural rigidity . Controlled recrystallization (e.g., from n-hexane) and comparison with synthetic standards can reconcile discrepancies in reported data.

Q. How do steric and electronic effects influence the reactivity of 6-Bromo-4,4-dimethylcyclohexenone in ring-opening reactions?

- Methodological Answer : Steric hindrance from the 4,4-dimethyl groups directs reactivity toward less hindered positions. For example, nucleophilic attack at the α,β-unsaturated carbonyl is favored, as shown in thiochroman synthesis . Electronic effects from the bromine substituent can be probed via Hammett studies or by substituting with other halogens to compare reaction rates and pathways.

Data Contradiction Analysis

Q. Why do different synthetic routes for 6-Bromo-4,4-dimethylcyclohexenone report varying yields and byproducts?

- Methodological Answer : Divergent conditions (e.g., catalyst choice, solvent polarity) significantly impact outcomes. The one-pot method minimizes byproducts via in situ catalysis, whereas multi-step routes may accumulate intermediates like 3,4-dihydroquinolinones . Researchers should optimize parameters such as reaction time (e.g., 16 hours for cyclization ) and stoichiometry to suppress competing pathways.

Experimental Design Considerations

Q. What precautions are necessary when handling 6-Bromo-4,4-dimethylcyclohexenone in air-sensitive reactions?

- Methodological Answer : Strict inert atmospheres (argon/nitrogen) and anhydrous solvents are essential to prevent hydrolysis or oxidation. Safety protocols include using sealed reaction vessels and Schlenk lines, as outlined in Aladdin Biochemical’s guidelines . Post-reaction quenching with aqueous NaHCO₃ mitigates residual acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.